(s)-2-(Tetrahydrofuran-3-yl)ethyl amine

Chiral resolution Enantiomeric excess Optical rotation

(S)-2-(Tetrahydrofuran-3-yl)ethyl amine (CAS 728040-48-0) is a chiral primary amine featuring a tetrahydrofuran (THF) ring attached via a two-carbon linker to the amine group. With a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g·mol⁻¹, it belongs to the class of heterocyclic amine building blocks widely used in medicinal chemistry and organic synthesis.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B14049908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-(Tetrahydrofuran-3-yl)ethyl amine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1COCC1CCN
InChIInChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2/t6-/m0/s1
InChIKeyCNWVPUYTZPMEDA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Tetrahydrofuran-3-yl)ethyl amine: Chiral Amine Building Block Procurement Guide


(S)-2-(Tetrahydrofuran-3-yl)ethyl amine (CAS 728040-48-0) is a chiral primary amine featuring a tetrahydrofuran (THF) ring attached via a two-carbon linker to the amine group. With a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g·mol⁻¹, it belongs to the class of heterocyclic amine building blocks widely used in medicinal chemistry and organic synthesis . The compound is commercially available as the single (S)-enantiomer, typically at purities ≥98% , and serves as a key intermediate for the construction of bioactive molecules where stereochemistry at the THF-3-yl position critically influences target binding and pharmacological profiles [1].

Why the (S)-Enantiomer of 2-(Tetrahydrofuran-3-yl)ethyl amine Cannot Be Replaced by Its Racemate or R-Isomer


In asymmetric synthesis and drug discovery, the stereochemical configuration at the tetrahydrofuran-3-yl position is not a passive structural feature—it directly governs molecular recognition, target affinity, and downstream biological efficacy. The (R)-enantiomer (CAS 728040-49-1) and the racemic mixture (CAS 479065-36-6) are chemically distinct entities that can yield significantly different pharmacological outcomes when incorporated into chiral drug candidates. Substitution with the racemate introduces a second, potentially inactive or off-target-active stereoisomer, compromising both synthetic reproducibility and biological selectivity. The following quantitative evidence demonstrates exactly where the (S)-configuration provides measurable differentiation relative to its closest analogs.

Head-to-Head Differentiation Evidence for (S)-2-(Tetrahydrofuran-3-yl)ethyl amine


Enantiomeric Configuration: (S) vs (R) – Chiral Identity Determined by Specific Rotation

The (S)-enantiomer (CAS 728040-48-0) and (R)-enantiomer (CAS 728040-49-1) are discrete chemical entities with opposing optical activities. While literature reports of specific rotation for this exact compound are scarce in the public domain, the absolute configuration at the THF-3-yl carbon center is precedent for enantiomer-dependent biological activity in the tetrahydrofuranyl ethylamine class. In structurally related (S)-tetrahydrofuran-3-yl amine scaffolds incorporated into HIV-1 protease inhibitors, the (S)-isomer provides a Ki value of 2.3 nM against the target protease, whereas the (R)-isomer or racemate shows markedly reduced or abolished inhibitory activity [1]. This demonstrates that stereochemical identity at the THF-3 position is a critical determinant of pharmacophoric fit.

Chiral resolution Enantiomeric excess Optical rotation

Chiral Purity: (S)-Enantiomer Offers >98% Enantiomeric Excess vs Racemate (0% ee)

Commercially available (S)-2-(tetrahydrofuran-3-yl)ethyl amine is supplied at ≥98% purity (HPLC) as a single enantiomer, whereas the racemic mixture (CAS 479065-36-6) contains an equimolar 50:50 ratio of (R)- and (S)-isomers, corresponding to 0% enantiomeric excess (ee) . In asymmetric synthetic applications, the use of a racemate introduces a 50% impurity of the undesired stereoisomer, which must be separated or tolerated, reducing overall yield and increasing downstream purification costs.

Enantiomeric purity Quality control Asymmetric synthesis

Regioisomeric Differentiation: pKa and Hydrogen-Bonding Capacity of the 3-yl vs 2-yl Isomer

The position of the ethylamine substituent on the tetrahydrofuran ring significantly modulates the amine's basicity and hydrogen-bonding capacity. For 2-(tetrahydrofuran-3-yl)ethyl amine, the predicted pKa of the primary amine is approximately 10.0, whereas the regioisomeric 2-(tetrahydrofuran-2-yl)ethyl amine (CAS 92071-57-3) has a predicted pKa of 9.97 ± 0.10 . The oxygen atom in the 3-yl isomer is one additional bond removed from the amine, reducing intramolecular hydrogen-bonding competition and increasing the amine's availability for intermolecular interactions with biological targets or coupling reagents. Additionally, the 3-yl isomer has one more rotatable bond (2 vs 1) compared to the structurally constrained 2-yl analog, providing greater conformational flexibility for target engagement .

Physicochemical profiling pKa prediction Hydrogen bonding

Pharmacological Precedent: (S)-THF-3-yl Amine Moieties in Drug Candidates Show Enantiomer-Dependent Potency

The (S)-tetrahydrofuran-3-yl ethyl amine scaffold serves as a critical P2-ligand in potent HIV-1 protease inhibitors. In the series reported by Bai et al. (2017), compounds incorporating an (S)-tetrahydrofuran-3-yl tertiary amine-acetamide group exhibited Ki values as low as 2.3 nM against wild-type HIV-1 protease, while maintaining picomolar antiviral EC₅₀ values in cell-based assays (EC₅₀ = 0.8 nM) [1]. The absolute (S)-configuration at the THF-3 position was essential for maintaining the hydrogen-bond network with the protease backbone; epimerization to the (R)-configuration disrupted this interaction, resulting in >100-fold loss of inhibitory potency. This pharmacophoric requirement is also observed in the clinical-stage JNK inhibitor tanzisertib (CC-930), where the (S)-tetrahydrofuran-3-yl group contributes to potent pan-JNK inhibition (JNK1/2/3 IC₅₀ = 61/7/6 nM, respectively) .

Medicinal chemistry Kinase inhibitor HIV protease Stereochemistry-activity relationship

Physicochemical Property Differentiation: Boiling Point and Density vs 2-yl Isomer

The boiling point of 2-(tetrahydrofuran-3-yl)ethyl amine is predicted at approximately 177 °C at 760 mmHg, comparable to its 2-yl regioisomer (177.3 °C at 760 mmHg) . However, the density of the 2-yl isomer is reported as 0.951 g·cm⁻³, while the density of the 3-yl isomer is predicted to be approximately 0.98 g·cm⁻³ (based on structurally analogous compounds). The small difference in density (Δρ ≈ 0.03 g·cm⁻³) can influence liquid handling, formulation, and large-scale process engineering. Furthermore, the 3-yl isomer's oxygen atom placement results in a distinct dipole moment orientation, potentially affecting chromatographic retention times and extraction behavior during purification .

Boiling point Density Purification

Salt Form Availability: Free Base vs Hydrochloride Salt Selection Influences Solubility and Handling

(S)-2-(Tetrahydrofuran-3-yl)ethyl amine is commercially available as the free base (CAS 728040-48-0) at ≥98% purity . The corresponding hydrochloride salt, 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride (CAS 684221-30-5), is also available and offers significantly enhanced aqueous solubility (>100 mg·mL⁻¹ estimated) and solid-state stability compared to the free base, which is typically a liquid at ambient temperature . The free base's logP is predicted at approximately 0.1–0.5, while the hydrochloride salt form effectively partitions into aqueous phases, offering a solubility advantage for aqueous reaction conditions or biological assay preparation.

Salt selection Solubility enhancement Formulation

Procurement-Relevant Application Scenarios for (S)-2-(Tetrahydrofuran-3-yl)ethyl amine


Chiral Building Block for HIV-1 Protease Inhibitor Lead Optimization

The (S)-configured THF-3-yl ethyl amine moiety is a validated P2-ligand scaffold in potent HIV-1 protease inhibitors, where the absolute (S)-stereochemistry is required for sub-nanomolar enzymatic inhibition (Ki = 2.3 nM) and picomolar antiviral activity (EC₅₀ = 0.8 nM) . Researchers developing next-generation antiretroviral agents should procure the (S)-enantiomer to reproduce published SAR and avoid the >100-fold potency loss associated with the (R)-isomer or racemate.

Stereodefined Intermediate for JNK Kinase Inhibitor Synthesis

The clinical-stage pan-JNK inhibitor tanzisertib (CC-930) incorporates an (S)-tetrahydrofuran-3-yl group that contributes to its potent kinase inhibition profile (JNK1 IC₅₀ = 61 nM, JNK2 IC₅₀ = 7 nM, JNK3 IC₅₀ = 6 nM) . (S)-2-(Tetrahydrofuran-3-yl)ethyl amine can serve as a starting material or intermediate for the synthesis of tanzisertib analogs and related kinase inhibitor chemotypes, where the defined (S)-configuration at the THF-3 position is essential for maintaining kinase selectivity.

Asymmetric Synthesis of CNS-Targeted Drug Candidates

Tetrahydrofuran-containing amines are prevalent scaffolds in CNS drug discovery due to their balanced lipophilicity and hydrogen-bonding capacity. The (S)-2-(tetrahydrofuran-3-yl)ethyl amine building block, with its predicted logP of ~0.1–0.5 and two hydrogen-bonding sites, provides an optimal starting point for constructing brain-penetrant molecules targeting GPCRs, ion channels, and neurotransmitter transporters. The patent literature (e.g., IN-2014DN07714-A) explicitly claims therapeutic compounds differentiated by the R- or S-configuration at the THF-3 position [2], underscoring that procurement of the correct single enantiomer is a prerequisite for intellectual property compliance and reproducible biological activity.

Quality-Controlled Intermediate for Contract Research and Custom Synthesis

Contract research organizations (CROs) and medicinal chemistry groups requiring a defined chiral amine with documented purity (≥98% by HPLC) and validated enantiomeric excess should specify the (S)-enantiomer (CAS 728040-48-0) rather than the racemate (CAS 479065-36-6) or the (R)-enantiomer (CAS 728040-49-1) . The pre-resolved single enantiomer eliminates the need for in-house chiral resolution, reduces synthetic step count, and ensures batch-to-batch consistency in fragment-based drug discovery and parallel synthesis campaigns.

Quote Request

Request a Quote for (s)-2-(Tetrahydrofuran-3-yl)ethyl amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.